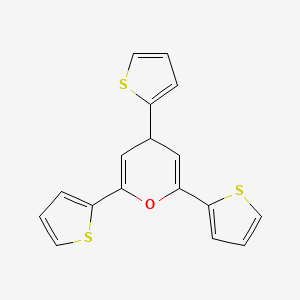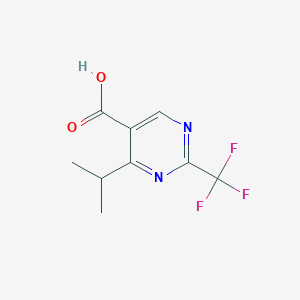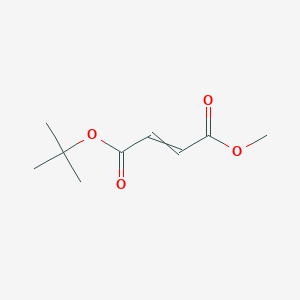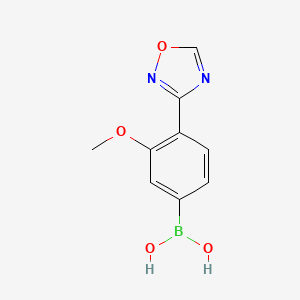![molecular formula C18H32N2O B12450625 1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12450625.png)
1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The butyl group can be introduced through an alkylation reaction using butyl bromide and a strong base like potassium carbonate.
- The reaction is typically carried out in an aprotic solvent such as acetonitrile.
Attachment of the Cyclohexylamine Group:
- The cyclohexylamine group is introduced via a nucleophilic substitution reaction.
- The reaction conditions may involve the use of a polar solvent (e.g., ethanol) and a catalyst (e.g., palladium on carbon).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions
-
Formation of the Pyrrolone Core:
- The pyrrolone core can be synthesized via a cyclization reaction involving a suitable precursor such as a diketone or an amido-nitrile compound.
- Reaction conditions often include the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) under reflux conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
- Oxidation typically targets the cyclohexylamine moiety, leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction:
- Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
- The pyrrolone ring and the cyclohexylamine group can be selectively reduced to form different derivatives.
-
Substitution:
- Nucleophilic substitution reactions can be performed using reagents like sodium azide or sodium methoxide.
- These reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium azide, sodium methoxide, dimethylformamide.
Major Products:
- Oxidation products: Ketones, carboxylic acids.
- Reduction products: Reduced pyrrolone derivatives.
- Substitution products: Functionalized pyrrolone derivatives.
Aplicaciones Científicas De Investigación
1-Butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
-
Medicinal Chemistry:
- The compound is investigated for its potential as a pharmaceutical intermediate.
- It may exhibit biological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
-
Materials Science:
- The compound can be used as a building block for the synthesis of advanced materials.
- It may be incorporated into polymers or used as a precursor for functionalized surfaces.
-
Chemical Biology:
- The compound can serve as a probe for studying biological processes.
- It may be used in the development of chemical sensors or imaging agents.
-
Industrial Applications:
- The compound may find use in the production of specialty chemicals.
- It can be employed in the synthesis of agrochemicals or fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The cyclohexylamine moiety can form hydrogen bonds or hydrophobic interactions with target proteins, modulating their activity. The pyrrolone ring may contribute to the compound’s stability and binding affinity.
Comparación Con Compuestos Similares
- 1-Butyl-5-chloro-N-[(1S,2S,3S)-2,3-dimethylcyclohexyl]carbamothioylamino-3-methyl-1H-pyrazole-4-carboxamide.
- 1-Butyl-5-chloro-N-[(1R,2S,3R)-2,3-dimethylcyclohexyl]carbamothioylamino-3-methyl-1H-pyrazole-4-carboxamide.
Uniqueness:
- The presence of the pyrrolone ring distinguishes it from other compounds with similar cyclohexylamine groups.
- The specific substitution pattern on the pyrrolone ring and the cyclohexylamine moiety contributes to its unique chemical and biological properties.
Propiedades
Fórmula molecular |
C18H32N2O |
|---|---|
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
1-butyl-2-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H32N2O/c1-6-7-11-20-17(14(4)15(5)18(20)21)19-16-10-8-9-12(2)13(16)3/h12-13,16-17,19H,6-11H2,1-5H3 |
Clave InChI |
FVGXVARSBZSODC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(C(=C(C1=O)C)C)NC2CCCC(C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1E)-2-(3,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12450545.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12450559.png)


![5-{4-[(3-Hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B12450578.png)

![(1R,2S)-2-{[2-(cyclohexylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12450583.png)
![2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12450589.png)
![3,5-Bis{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12450596.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12450614.png)

![N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B12450629.png)
